N-benzyl-4-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]-4-oxobutanamide
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Overview
Description
N-benzyl-4-[2-(2,4-dihydroxybenzylidene)hydrazino]-4-oxobutanamide is a complex organic compound with the molecular formula C18H19N3O4. This compound is known for its unique structure, which includes a benzyl group, a hydrazino group, and a dihydroxybenzylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-[2-(2,4-dihydroxybenzylidene)hydrazino]-4-oxobutanamide typically involves the condensation of 2,4-dihydroxybenzaldehyde with hydrazine derivatives, followed by the reaction with benzylamine and butanoic acid derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation reaction .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-[2-(2,4-dihydroxybenzylidene)hydrazino]-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or amine derivatives.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like alkyl halides or amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced hydrazine derivatives, and various substituted benzyl compounds.
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a biochemical probe for studying enzyme activities and protein interactions.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of N-benzyl-4-[2-(2,4-dihydroxybenzylidene)hydrazino]-4-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor signaling, or alteration of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxybenzaldehyde: A phenolic aldehyde with similar dihydroxybenzylidene moiety.
N-Benzyl-4-{(2E)-2-[4-(diethylamino)-2-hydroxybenzylidene]hydrazino}-4-oxobutanamide: A compound with a similar hydrazino and benzylidene structure but with different substituents.
Uniqueness
N-benzyl-4-[2-(2,4-dihydroxybenzylidene)hydrazino]-4-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C18H19N3O4 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-benzyl-N'-[(E)-(2,4-dihydroxyphenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C18H19N3O4/c22-15-7-6-14(16(23)10-15)12-20-21-18(25)9-8-17(24)19-11-13-4-2-1-3-5-13/h1-7,10,12,22-23H,8-9,11H2,(H,19,24)(H,21,25)/b20-12+ |
InChI Key |
KEIYWTAFCGNALN-UDWIEESQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)CCC(=O)N/N=C/C2=C(C=C(C=C2)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCC(=O)NN=CC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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